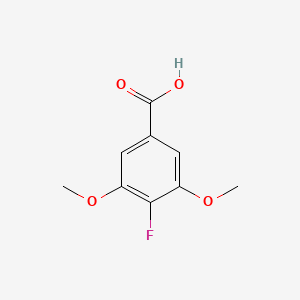

4-Fluoro-3,5-dimethoxybenzoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3,5-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO4/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDJAUDBJSALIOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1F)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-3,5-dimethoxybenzoic Acid: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance the pharmacological properties of drug candidates. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. When these advantages are combined with the versatile and privileged benzoic acid framework, a powerful class of building blocks emerges. This technical guide provides a comprehensive overview of 4-Fluoro-3,5-dimethoxybenzoic Acid (CAS 1785030-01-4), a key intermediate for the synthesis of novel therapeutics.

Core Molecular Attributes and Physicochemical Properties

This compound is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a central benzene ring functionalized with a carboxylic acid group, a fluorine atom, and two methoxy groups. This unique arrangement of substituents imparts specific physicochemical properties that are highly desirable in drug design.

Chemical and Physical Properties

While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and comparison with closely related analogs.

| Property | Value | Source/Method |

| CAS Number | 1785030-01-4 | - |

| Molecular Formula | C₉H₉FO₄ | - |

| Molecular Weight | 200.16 g/mol | - |

| Appearance | White to off-white solid (Predicted) | Inferred from related compounds |

| Melting Point | Not experimentally determined. Predicted to be in the range of similar substituted benzoic acids (e.g., 4-fluoro-3-methoxybenzoic acid: 206-208 °C).[1] | Prediction |

| Boiling Point | Not determined | - |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide (Predicted). | Inferred from related compounds |

| pKa | Estimated to be around 3.5-4.0 due to the electron-withdrawing nature of the fluorine and methoxy groups. | Prediction |

Spectroscopic Profile (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic region would likely display a singlet or a narrow doublet for the two equivalent aromatic protons. The two methoxy groups would appear as a sharp singlet.

-

¹³C NMR: The carbon NMR would reveal signals for the carboxylic carbon, the aromatic carbons (with characteristic C-F coupling for the carbon attached to fluorine), and the methoxy carbons.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong carbonyl (C=O) stretch from the carboxylic acid, typically in the range of 1680-1710 cm⁻¹. A broad O-H stretching band from the carboxylic acid dimer would also be prominent.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound.

Synthesis and Purification Strategies

The synthesis of this compound can be approached through several strategic pathways, typically involving the introduction of the fluorine atom onto a pre-existing dimethoxybenzoic acid scaffold or building the ring system with the desired substitution pattern.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the fluorination of 3,5-dimethoxybenzoic acid or the carboxylation of a fluorinated dimethoxybenzene precursor.

Caption: Retrosynthetic pathways for this compound.

Proposed Synthetic Protocol: Electrophilic Fluorination

This protocol outlines a plausible synthesis based on the electrophilic fluorination of 3,5-dimethoxybenzoic acid.

Materials:

-

3,5-Dimethoxybenzoic Acid

-

Selectfluor® (N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate))

-

Acetonitrile (anhydrous)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

Hydrochloric acid (1 M)

Procedure:

-

In a round-bottom flask, dissolve 3,5-dimethoxybenzoic acid in anhydrous acetonitrile.

-

Add Selectfluor® (1.1 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality behind Experimental Choices:

-

Selectfluor®: This is a widely used and relatively safe electrophilic fluorinating agent with good reactivity for electron-rich aromatic systems.

-

Acetonitrile: A common polar aprotic solvent that is suitable for this type of fluorination reaction.

-

Aqueous Workup: The use of sodium bicarbonate neutralizes any acidic byproducts, and the subsequent extraction isolates the desired product.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is primarily centered around its carboxylic acid functionality, making it an excellent precursor for the synthesis of amides, esters, and other derivatives. The presence of the fluorine and methoxy groups also influences the reactivity of the aromatic ring.

Amide Bond Formation: A Gateway to Bioactive Molecules

Amide coupling is a cornerstone reaction in medicinal chemistry. This compound can be readily coupled with a wide range of primary and secondary amines to generate a diverse library of amide derivatives.

Caption: General workflow for amide bond formation.

Exemplary Amide Coupling Protocol:

-

Dissolve this compound (1.0 eq) in an anhydrous solvent such as DMF or DCM.

-

Add a coupling agent like HATU (1.1 eq) and a base such as DIPEA (2.0 eq).

-

Stir the mixture for 15-30 minutes at room temperature to form the activated ester.

-

Add the desired amine (1.0-1.2 eq) and continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Perform an aqueous workup and purify the product by chromatography or recrystallization.

Role in Medicinal Chemistry

The 4-fluoro-3,5-dimethoxybenzoyl moiety is a valuable pharmacophore. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can also increase binding affinity through favorable electrostatic interactions. The methoxy groups can modulate solubility and also serve as hydrogen bond acceptors. This combination of properties makes derivatives of this compound promising candidates for a range of therapeutic targets, including kinases, proteases, and GPCRs. The strategic use of fluorinated building blocks is a key tactic in modern drug design.[2][3]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, the hazard profile can be inferred from similar substituted benzoic acids.

-

Hazard Classification (Predicted):

-

Skin Irritant

-

Eye Irritant

-

May cause respiratory irritation

-

-

Recommended Personal Protective Equipment (PPE):

-

Safety goggles or a face shield

-

Chemical-resistant gloves

-

Lab coat

-

Work in a well-ventilated fume hood.

-

-

First Aid Measures:

-

Skin Contact: Wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep comfortable for breathing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

-

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel, biologically active compounds. Its unique substitution pattern offers a strategic advantage in drug design, allowing for the fine-tuning of physicochemical and pharmacological properties. While detailed experimental data for this specific compound is still emerging, its predicted properties and reactivity, based on sound chemical principles and data from closely related analogs, highlight its potential for accelerating the discovery and development of new medicines.

References

-

Berziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 4823–4836. [Link]

-

ChemSynthesis. (2025, May 20). 4-fluoro-3-methoxybenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-3-methoxybenzoic acid. Retrieved from [Link]

-

Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

-

MDPI. (n.d.). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Retrieved from [Link]

-

Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

-

Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

-

Fustero, S., et al. (2023). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 14(10), 1845-1867. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information: Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. [Link]

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-3,5-dimethoxybenzoic Acid

Introduction

4-Fluoro-3,5-dimethoxybenzoic acid is a substituted aromatic carboxylic acid that serves as a crucial building block in synthetic organic chemistry. Its unique structural features—a fluorine atom and two methoxy groups flanking a carboxylic acid on a benzene ring—impart specific electronic and steric properties that make it a valuable intermediate in the development of complex molecules. Particularly in the fields of medicinal chemistry and materials science, understanding the fundamental physicochemical properties of this compound is paramount. These properties govern its reactivity, solubility, bioavailability, and ultimately, its suitability for specific applications.

This guide provides a comprehensive overview of the core physicochemical characteristics of this compound. It is intended for researchers, chemists, and drug development professionals, offering not only a compilation of key data but also detailed, field-proven experimental protocols for their validation. The causality behind experimental choices is explained to provide a deeper understanding of the principles at play.

Molecular Structure and Identifiers

The arrangement of the fluoro, methoxy, and carboxyl functional groups on the aromatic ring dictates the molecule's overall properties, including its polarity, acidity, and potential for intermolecular interactions.

Caption: Molecular Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 1785030-01-4[1] |

| Molecular Formula | C₉H₉FO₄ |

| Molecular Weight | 200.16 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | COC1=CC(=CC(=C1F)OC)C(=O)O |

| InChI | InChI=1S/C9H9FO4/c1-13-7-5(9(11)12)6(10)3-8(7)14-2/h3H,1-2H3,(H,11,12) |

| InChIKey | Not readily available in searched sources. |

Physicochemical Data Summary

The physicochemical properties of a compound are critical for predicting its behavior in various chemical and biological systems. The following table summarizes the key available data for this compound.

Table 2: Core Physicochemical Properties

| Property | Value / Description | Significance |

| Melting Point | Data not available in searched sources. For similar compounds like 4-fluoro-3-methoxybenzoic acid, it is 206-208 °C.[2] | Indicates purity and strength of intermolecular forces. A sharp melting range suggests high purity.[3] |

| Boiling Point | Data not available in searched sources. Predicted for similar compounds. | Useful for purification by distillation, though high-melting solids often decompose before boiling at atmospheric pressure. |

| Appearance | Typically a white to off-white crystalline powder. | Basic physical identification. |

| Solubility | Insoluble in water; Soluble in 5% NaOH, 5% NaHCO₃. Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. | Governs choice of solvents for reactions, purification (crystallization), and formulation. Solubility in basic solutions is characteristic of its acidic nature. |

| pKa (Predicted) | Predicted values for similar fluoro-methoxybenzoic acids are around 4.0.[4] | Quantifies the acidity of the carboxylic acid group, which is crucial for understanding its behavior in physiological pH ranges and for designing salt-formation strategies. |

Experimental Protocols for Property Determination

To ensure scientific integrity, the properties listed above must be verifiable through standardized experimental protocols. The following sections detail the methodologies for determining these key parameters.

Melting Point Determination via the Capillary Method

Expertise & Rationale: The melting point is a robust indicator of a compound's purity.[3] Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. The capillary method is the standard technique recognized by pharmacopeias due to its simplicity and accuracy.[5] A two-stage heating process is employed for efficiency and precision: a rapid initial scan to find the approximate melting point, followed by a slow, careful measurement.[3]

Protocol:

-

Sample Preparation:

-

Ensure the sample is completely dry.

-

Place a small amount of this compound into a mortar and gently grind it into a fine, uniform powder. This ensures efficient and even heat transfer.[5]

-

-

Capillary Loading:

-

Tap the open end of a glass capillary tube into the powdered sample to collect a small amount.

-

Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.

-

-

Initial Fast Measurement:

-

Place the loaded capillary into the heating block of a melting point apparatus.

-

Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine the approximate melting temperature.[5]

-

-

Accurate Measurement:

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Using a fresh sample in a new capillary, place it in the apparatus.

-

Set the start temperature to 5-10 °C below the expected melting point and use a slow heating rate of 1-2 °C/min.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has melted into a clear liquid (T₂).

-

The melting range is reported as T₁ - T₂. For a pure compound, this range is typically narrow (0.5-1.0 °C).

-

Caption: Workflow for Accurate Melting Point Determination.

Qualitative Solubility Analysis

Expertise & Rationale: A systematic solubility analysis provides strong indications of the functional groups present and the compound's polarity.[6][7] As a carboxylic acid, this compound is expected to be insoluble in non-polar solvents and water but will react with bases to form a soluble salt. This protocol uses a series of solvents to classify the compound based on its acid-base properties.

Protocol:

-

General Procedure: For each solvent, add approximately 25 mg of the compound to 0.75 mL of the solvent in a small test tube. Shake vigorously for 60 seconds and observe if the solid dissolves completely.[6][8]

-

Solvent Sequence:

-

Water: Test for solubility. Small, polar organic molecules may show some water solubility. Given its size, it is expected to be largely insoluble.

-

5% NaOH Solution: If insoluble in water, test in 5% NaOH. The basic solution will deprotonate the carboxylic acid to form the water-soluble sodium carboxylate salt. A positive result (dissolution) indicates an acidic functional group.

-

5% NaHCO₃ Solution: This is a weaker base than NaOH. Only stronger acids, such as carboxylic acids, are acidic enough to react and dissolve. A positive result here strongly confirms the presence of a carboxylic acid group.

-

5% HCl Solution: If the compound were basic (e.g., an amine), it would dissolve in acid. As an acid, it will remain insoluble.

-

Organic Solvent (e.g., Diethyl Ether): Test solubility in a relatively non-polar organic solvent. Compounds of this nature are typically soluble in such solvents.

-

Caption: Flowchart for Acid-Base Solubility Classification.

pKa Determination by Potentiometric Titration

Expertise & Rationale: The pKa is the negative log of the acid dissociation constant and is equal to the pH at which the acid is 50% dissociated. Potentiometric titration is a highly accurate method for its determination.[9] By titrating the weak acid with a strong base and monitoring the pH, a titration curve is generated. The midpoint of the buffer region (the flattest part of the curve before the equivalence point) corresponds to the pKa.[10][11][12]

Protocol:

-

Sample Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent mixture (e.g., a minimal amount of ethanol to dissolve, then dilute with deionized water) to create a solution of known concentration (e.g., 0.01 M).

-

-

Apparatus Setup:

-

Calibrate a pH meter using standard buffers (pH 4, 7, and 10).[9]

-

Place the sample solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

Fill a burette with a standardized strong base solution (e.g., 0.1 M NaOH).

-

-

Titration:

-

Record the initial pH of the acid solution.

-

Begin adding the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize, then record the pH and the total volume of titrant added.

-

Continue adding titrant well past the equivalence point (the region of sharpest pH change).

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the volume of NaOH required to reach the equivalence point (V_eq), which is the inflection point of the curve.

-

The half-equivalence point occurs at V_eq / 2.

-

The pKa is the pH of the solution at this half-equivalence point.[11][12]

-

Sources

- 1. 1785030-01-4|this compound|BLD Pharm [bldpharm.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. 4-FLUORO-3-METHOXYBENZOIC ACID Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. thinksrs.com [thinksrs.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. www1.udel.edu [www1.udel.edu]

- 8. chem.ws [chem.ws]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. byjus.com [byjus.com]

- 11. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

- 12. blamp.sites.truman.edu [blamp.sites.truman.edu]

A Technical Guide to the Spectral Analysis of 4-Fluoro-3,5-dimethoxybenzoic Acid

This in-depth guide provides a comprehensive analysis of the expected spectral data for 4-Fluoro-3,5-dimethoxybenzoic Acid, a compound of interest in drug discovery and organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis with established spectroscopic principles to offer a robust understanding of the molecule's structural characterization.

Introduction

This compound is a polysubstituted aromatic carboxylic acid. Its unique substitution pattern, featuring a fluorine atom and two methoxy groups, gives rise to distinct spectral signatures. Understanding these signatures is paramount for its unambiguous identification, purity assessment, and elucidation of its role in chemical reactions. This guide will delve into the predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound, grounded in the analysis of structurally similar molecules.

Molecular Structure and Key Features

A clear visualization of the molecular structure is fundamental to interpreting its spectral data. The following diagram illustrates the atomic arrangement and numbering convention used throughout this guide.

Figure 1: Molecular structure of this compound.

Part 1: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For this compound, we expect to see signals corresponding to the aromatic protons, the methoxy protons, and the carboxylic acid proton.

Predicted ¹H NMR Spectrum

The symmetry of the molecule will result in a simplified aromatic region. The two aromatic protons at positions 2 and 6 are chemically equivalent, as are the two methoxy groups at positions 3 and 5.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet (broad) | 1H | -COOH |

| ~7.2 | Singlet | 2H | Ar-H (H-2, H-6) |

| ~3.9 | Singlet | 6H | -OCH₃ (at C-3, C-5) |

Rationale and Interpretation

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet at a high chemical shift, often above 10 ppm.

-

Aromatic Protons (Ar-H): The protons at C-2 and C-6 are in identical chemical environments. They are flanked by the carboxylic acid group and a methoxy group. The electron-donating methoxy groups and the electron-withdrawing carboxylic acid and fluorine will influence their chemical shift. Due to the symmetry, they will appear as a singlet. A similar pattern is observed in 3,5-dimethoxybenzoic acid.[1]

-

Methoxy Protons (-OCH₃): The six protons of the two methoxy groups are equivalent and will give rise to a single, sharp signal. Their chemical shift is expected in the typical range for methoxy groups on an aromatic ring.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 0-15 ppm is appropriate.

-

Data Processing: Apply a Fourier transform to the free induction decay (FID), phase the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak.

Part 2: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the symmetry of this compound, we expect to see a reduced number of signals.

Predicted ¹³C NMR Spectrum

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (Carboxylic Acid) |

| ~160 (d, ¹JCF) | C-F (C-4) |

| ~150 | C-OCH₃ (C-3, C-5) |

| ~130 | C-COOH (C-1) |

| ~110 | C-H (C-2, C-6) |

| ~56 | -OCH₃ |

Note: The signal for C-4 will be split into a doublet due to coupling with the fluorine atom.

Rationale and Interpretation

-

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is highly deshielded and will appear at a high chemical shift.

-

Aromatic Carbons:

-

C-4 (C-F): This carbon is directly attached to the highly electronegative fluorine atom, leading to a significant downfield shift. The strong one-bond carbon-fluorine coupling (¹JCF) will split this signal into a doublet.

-

C-3 and C-5 (C-OCH₃): These carbons are equivalent and are shifted downfield due to the attached oxygen atoms.

-

C-1 (C-COOH): This is the quaternary carbon attached to the carboxylic acid group.

-

C-2 and C-6 (C-H): These equivalent carbons will appear at the most upfield position in the aromatic region.

-

-

Methoxy Carbons (-OCH₃): The two equivalent methoxy carbons will produce a single signal in the typical aliphatic region for such groups.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Tune the instrument to the ¹³C frequency.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time or a greater number of scans is typically required compared to ¹H NMR.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Spectrum

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1470 | Medium | C=C stretch (Aromatic Ring) |

| ~1250 | Strong | C-O stretch (Aryl Ether) |

| ~1100 | Strong | C-F stretch |

Rationale and Interpretation

-

O-H Stretch: The carboxylic acid O-H bond exhibits a very broad absorption band due to hydrogen bonding.

-

C=O Stretch: The carbonyl group of the carboxylic acid will show a strong, sharp absorption band.

-

C=C Stretch: The aromatic ring will have characteristic absorptions in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: The aryl ether C-O bonds of the methoxy groups will result in a strong absorption.

-

C-F Stretch: The carbon-fluorine bond will have a characteristic absorption in the fingerprint region.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.

-

Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Part 4: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): m/z = 202.0485 (calculated for C₉H₉FO₄)

-

Key Fragmentation Patterns:

-

Loss of -OH (m/z = 185)

-

Loss of -COOH (m/z = 157)

-

Loss of -OCH₃ (m/z = 171)

-

Rationale and Interpretation

The molecular ion peak will be observed at the calculated exact mass. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The fragmentation pattern will be characteristic of a benzoic acid derivative, with initial losses of small, stable functional groups.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable techniques.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and identify characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Figure 2: Workflow for the spectroscopic characterization of this compound.

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining predictive analysis with established spectroscopic principles and data from analogous compounds, researchers can confidently identify and assess the purity of this important chemical entity. The detailed protocols and interpretations serve as a valuable resource for scientists engaged in organic synthesis and drug development.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-3-methoxybenzoic acid. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Fluoro-3,5-dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Fluoro-3,5-dimethoxybenzoic Acid. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document moves beyond a simple recitation of spectral data, offering a detailed interpretation grounded in the fundamental principles of NMR spectroscopy and supported by data from analogous structures.

The Strategic Importance of NMR in Structural Elucidation

Nuclear Magnetic Resonance spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. Its ability to probe the chemical environment of individual protons provides a detailed map of the connectivity and spatial arrangement of atoms within a molecule. For drug development professionals, confirming the structure of a synthesized compound is a critical step in ensuring the integrity of their research and the safety of potential therapeutic agents.

Predicted ¹H NMR Spectrum of this compound: A Detailed Analysis

The structure of this compound presents a unique arrangement of substituents on a benzene ring, leading to a distinctive ¹H NMR spectrum. We anticipate three primary signals: one for the carboxylic acid proton, one for the methoxy protons, and one for the aromatic protons.

Diagrammatic Representation of this compound

Caption: Molecular structure of this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~13.0 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |

| 2 | ~7.2 - 7.4 | Doublet | 2H | Aromatic (H-2, H-6) |

| 3 | ~3.9 | Singlet | 6H | Methoxy (-OCH₃) |

Justification of Predicted Spectral Parameters:

-

Carboxylic Acid Proton (Signal 1): The proton of a carboxylic acid is highly deshielded due to the strong electron-withdrawing nature of the two oxygen atoms. This results in a chemical shift that is significantly downfield, typically in the range of 10-13 ppm. The signal is often broad due to hydrogen bonding and exchange with trace amounts of water in the NMR solvent. For comparison, the carboxylic acid proton in 3,5-dimethoxybenzoic acid appears around 13.1 ppm in DMSO-d₆.

-

Aromatic Protons (Signal 2): The benzene ring has two equivalent aromatic protons at positions 2 and 6.

-

Chemical Shift: The methoxy groups at positions 3 and 5 are electron-donating through resonance, which would typically shield the aromatic protons and shift them upfield. However, the fluorine at position 4 is a strongly electronegative atom and exerts an electron-withdrawing inductive effect, deshielding the adjacent protons. Furthermore, the carboxylic acid group is electron-withdrawing. The net effect of these competing factors is a chemical shift that is likely to be in the region of 7.2-7.4 ppm.

-

Multiplicity: These two protons are chemically equivalent. They are coupled to the fluorine atom at position 4. The coupling between a proton and a fluorine atom three bonds away (³JH-F) is typically in the range of 5-9 Hz. This will split the signal of the aromatic protons into a doublet.

-

-

Methoxy Protons (Signal 3):

-

Chemical Shift: The protons of the two methoxy groups are equivalent due to the symmetry of the molecule. Methoxy groups on an aromatic ring typically resonate between 3.7 and 3.9 ppm. The electronic environment created by the fluorine and carboxylic acid is expected to place the chemical shift in this range. For instance, the methoxy protons in 3,5-dimethoxybenzoic acid appear at approximately 3.8 ppm.

-

Multiplicity: These six protons are not adjacent to any other protons, so their signal will appear as a sharp singlet.

-

Experimental Protocol for ¹H NMR Spectrum Acquisition

To ensure the acquisition of a high-quality, interpretable ¹H NMR spectrum of this compound, the following protocol is recommended. This protocol is designed to be a self-validating system, with internal checks to ensure data integrity.

Workflow for ¹H NMR Sample Preparation and Data Acquisition

An In-depth Technical Guide to the FT-IR Spectrum of 4-Fluoro-3,5-dimethoxybenzoic Acid

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Fluoro-3,5-dimethoxybenzoic Acid, a compound of interest in pharmaceutical and materials science research. As a substituted benzoic acid, its molecular structure presents a unique combination of functional groups whose vibrational characteristics serve as a definitive spectroscopic fingerprint. This document is intended for researchers, scientists, and drug development professionals who utilize FT-IR spectroscopy for structural elucidation, purity assessment, and quality control. We will delve into the theoretical underpinnings of the spectral features, provide a validated experimental protocol for data acquisition, and interpret the resulting spectrum with expert insight.

Introduction: The Vibrational Signature of a Multifunctional Molecule

This compound is a polysubstituted aromatic carboxylic acid. The analysis of its structure via FT-IR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of its covalent bonds.[1][2] Each functional group—the carboxylic acid, the aromatic ring, the methoxy ethers, and the carbon-fluorine bond—absorbs infrared radiation at specific, characteristic frequencies. The resulting spectrum is a superposition of these absorptions, providing a detailed molecular fingerprint.

Understanding this fingerprint is critical. For the synthetic chemist, it confirms the successful incorporation of all structural motifs. For the pharmaceutical scientist, it provides a benchmark for identity and purity, ensuring batch-to-batch consistency. This guide moves beyond a simple peak-listing to explain the causality behind the observed spectrum, grounding the interpretation in the principles of molecular vibrations and electronic effects.

Caption: Molecular structure of this compound.

Decoding the Spectrum: A Functional Group Analysis

The FT-IR spectrum of this compound can be systematically interpreted by dissecting it into regions corresponding to its constituent functional groups. The interplay of inductive and resonance effects from the fluoro and methoxy substituents, respectively, subtly modulates the precise frequencies of these vibrations.

The Carboxylic Acid Motif (-COOH)

The carboxylic acid group provides the most distinctive features in the spectrum, primarily due to strong intermolecular hydrogen bonding, which causes the molecules to exist as cyclic dimers in the solid state.[3]

-

O-H Stretch: This is arguably the most recognizable feature. Instead of a sharp peak, it appears as an extremely broad and intense absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[1][3] This significant broadening is a direct consequence of the hydrogen-bonded dimer structure.[3] The sharp C-H stretching vibrations from the aromatic ring and methoxy groups are often superimposed on this broad envelope.[3]

-

C=O (Carbonyl) Stretch: A very strong and sharp absorption is expected for the carbonyl stretch. For aromatic carboxylic acids, conjugation with the benzene ring lowers the bond order, shifting this peak to a lower wavenumber compared to saturated carboxylic acids.[1][4] The expected range is 1710-1680 cm⁻¹.[4][5] The presence of both electron-donating (-OCH₃) and electron-withdrawing (-F) groups on the ring will influence the final position within this range.

-

C-O Stretch and O-H Bend: The spectrum exhibits two coupled vibrations involving the C-O and O-H groups. A strong C-O stretching band appears in the 1320-1210 cm⁻¹ region.[3][4] Additionally, an in-plane O-H bending vibration is found between 1440-1395 cm⁻¹, though it can be obscured by other peaks. A characteristic, broad out-of-plane O-H bend, often referred to as the "acid dimer band," appears around 960-900 cm⁻¹.[3][4]

The Substituted Aromatic Ring

The benzene ring provides a series of absorptions that confirm its presence and substitution pattern.

-

Aromatic C-H Stretch: These vibrations give rise to weak to medium, sharp peaks in the region just above 3000 cm⁻¹, typically between 3100-3000 cm⁻¹.[6][7]

-

C=C Ring Stretching: The "breathing" of the aromatic ring produces a set of characteristic sharp bands, often of variable intensity, in the 1620-1450 cm⁻¹ region.[7]

-

C-H Out-of-Plane (OOP) Bending: The positions of strong absorptions in the 900-675 cm⁻¹ region are highly diagnostic of the substitution pattern on the benzene ring.[6] For a 1,3,4,5-tetrasubstituted ring, specific patterns can be predicted, although the combination of different substituents makes precise assignment complex without reference spectra.

Methoxy (-OCH₃) and Fluoro (C-F) Substituents

-

Methoxy C-H Stretch: The methyl groups give rise to symmetric and asymmetric stretching vibrations that appear as medium-intensity, sharp peaks just below 3000 cm⁻¹, typically in the 2970-2850 cm⁻¹ range.[8]

-

Methoxy C-O Stretch (Aryl Ether): Aryl ethers display a strong, characteristic C-O stretching band. This is typically an asymmetric stretch found between 1275-1200 cm⁻¹.[9] A weaker symmetric stretch may be observed near 1075-1020 cm⁻¹.

-

C-F Stretch: The carbon-fluorine bond produces a strong to very strong absorption in the fingerprint region. The C-F stretch for aromatic fluorides typically falls in the 1400-1100 cm⁻¹ range.[10] This band can sometimes overlap with C-O stretching or aromatic ring vibrations, requiring careful analysis.

Quantitative Data Summary

The expected vibrational frequencies for this compound are summarized in the table below. These ranges are based on established spectroscopic principles and data for analogous structures.[3][4][6][7]

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity / Shape |

| O-H Stretch | Carboxylic Acid Dimer | 3300 - 2500 | Strong, Very Broad |

| C-H Stretch | Aromatic Ring | 3100 - 3000 | Weak to Medium, Sharp |

| C-H Stretch | Methoxy (-OCH₃) | 2970 - 2850 | Medium, Sharp |

| C=O Stretch | Aromatic Carboxylic Acid | 1710 - 1680 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1620 - 1450 | Medium to Weak, Sharp |

| O-H In-Plane Bend | Carboxylic Acid | 1440 - 1395 | Medium, Broad |

| C-O Stretch | Aryl Ether (-OCH₃) | 1275 - 1200 | Strong |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Strong |

| C-F Stretch | Aryl Fluoride | 1400 - 1100 | Strong |

| O-H Out-of-Plane Bend | Carboxylic Acid Dimer | 960 - 900 | Medium, Broad |

| C-H Out-of-Plane Bend | Aromatic Ring | 900 - 700 | Strong, Sharp |

Validated Experimental Protocol: Acquiring a High-Quality Spectrum

The following protocol describes a self-validating method for obtaining a high-quality FT-IR spectrum of solid this compound using the potassium bromide (KBr) pellet technique. The causality behind each step is explained to ensure scientific integrity.

Rationale: The KBr pellet method is chosen for its ability to produce high-resolution spectra of solid samples, minimizing scattering effects and eliminating solvent interference. KBr is transparent to IR radiation in the standard mid-IR range (4000-400 cm⁻¹).

Methodology

-

Material Preparation:

-

Action: Gently grind ~1-2 mg of this compound with ~100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar and pestle.

-

Causality: Grinding ensures the analyte is intimately and homogeneously dispersed within the KBr matrix. This reduces light scattering (the Christiansen effect) and produces sharp, well-defined absorption bands. Using dry KBr is critical, as absorbed water will show a broad O-H stretch around 3400 cm⁻¹ and a bending mode near 1640 cm⁻¹, which can interfere with the spectrum.

-

-

Instrument Preparation:

-

Action: Ensure the FT-IR spectrometer's sample compartment is clean and dry. Perform a background scan by collecting an interferogram with no sample in the beam path.

-

Causality: The background scan measures the spectral contributions of atmospheric water vapor and carbon dioxide, as well as the instrument's own optical and electronic characteristics. This background is mathematically subtracted from the sample scan to yield the spectrum of the analyte alone, ensuring trustworthiness of the data.

-

-

Sample Pellet Formation:

-

Action: Transfer the ground KBr/sample mixture to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press.

-

Causality: The high pressure causes the KBr to flow and fuse into a transparent or translucent disc, trapping the analyte molecules in the salt matrix. A transparent pellet is indicative of good sample dispersion and minimal scattering.

-

-

Data Acquisition:

-

Action: Place the KBr pellet in the spectrometer's sample holder and acquire the sample spectrum. Typically, 16 to 32 scans are co-added.

-

Causality: Co-adding multiple scans is a crucial step to improve the signal-to-noise ratio (S/N). The signal from the sample is coherent and adds linearly, while random noise is incoherent and adds as the square root of the number of scans. This results in a S/N improvement proportional to the square root of the number of scans performed.

-

-

Data Processing:

-

Action: The instrument software will automatically perform a Fourier transform on the sample interferogram and ratio it against the background interferogram to produce the final transmittance or absorbance spectrum.

-

Causality: The Fourier transform converts the raw data from the time domain (interferogram) to the frequency domain (spectrum), which is the standard format for interpretation.

-

Caption: Experimental workflow for KBr pellet FT-IR spectroscopy.

Conclusion

The FT-IR spectrum of this compound is rich with information, providing a definitive confirmation of its complex structure. The key identifying features are the exceptionally broad O-H stretch of the carboxylic acid dimer, the strong carbonyl absorption near 1700 cm⁻¹, multiple strong C-O and C-F stretching bands in the fingerprint region, and the characteristic C-H stretches for the aromatic, and methoxy groups. By following the validated protocol and understanding the physical origins of these vibrational modes, researchers can confidently use FT-IR spectroscopy as a primary tool for the characterization and quality assessment of this and related compounds.

References

-

George, V. et al. (2020). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. RSC Advances. Available at: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

-

Chekryzhev, I. Y. et al. (2018). Infrared spectra and structure of molecular complexes of aromatic acids. Journal of Applied Spectroscopy. Available at: [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry. Available at: [Link]

-

Giannini, L. et al. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. The Journal of Physical Chemistry C. Available at: [Link]

-

JoVE. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. Available at: [Link]

-

ResearchGate. (n.d.). Molecular structure, spectroscopic (FTIR, FTIR gas phase, FT‐Raman) first‐order hyperpolarizability and HOMO–LUMO analysis of 4‐methoxy‐2‐methyl benzoic acid. ResearchGate. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Doc Brown's Advanced Organic Chemistry Revision Notes. Available at: [Link]

-

Michigan State University. (n.d.). Table of Characteristic IR Absorptions. MSU Department of Chemistry. Available at: [Link]

-

Young, C. W. et al. (1949). Characterization of Benzene Ring Substitution by Infrared Spectra. Analytical Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). ResearchGate. Available at: [Link]

-

MDPI. (2023). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Molecules. Available at: [Link]

-

LibreTexts Chemistry. (2021). IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Available at: [Link]

-

Quora. (2016). What is the IR spectrum of benzoic acid? How is it determined?. Quora. Available at: [Link]

-

Smith, B. C. (2016). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy Online. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. quora.com [quora.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mass Spectrometry of 4-Fluoro-3,5-dimethoxybenzoic Acid

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 4-Fluoro-3,5-dimethoxybenzoic Acid, a key building block in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document details the core principles, experimental protocols, and expected fragmentation patterns to ensure accurate characterization and quantification of this compound.

Introduction and Physicochemical Properties

This compound is an aromatic carboxylic acid whose unique substitution pattern—a fluorine atom and two methoxy groups—imparts specific chemical properties that are critical to understand for analytical method development. Mass spectrometry (MS) is an indispensable tool for confirming its molecular identity, elucidating its structure through fragmentation analysis, and quantifying its presence in complex matrices.

A successful mass spectrometric analysis begins with a firm grasp of the molecule's fundamental properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉FO₄ | BLD Pharm[1] |

| Molecular Weight | 200.16 g/mol | BLD Pharm[1] |

| Exact Mass | 200.0485 Da | Calculated |

| Structure |  | - |

| CAS Number | 1785030-01-4 | BLD Pharm[1] |

The presence of an acidic carboxylic acid group, two ether linkages (methoxy groups), and an electronegative fluorine atom dictates its behavior in the mass spectrometer.

Ionization & Mass Analysis: Rationale and Approach

The choice of ionization technique is paramount for achieving a robust and sensitive signal. Due to the compound's polarity and the presence of a readily ionizable proton on the carboxylic acid group, Electrospray Ionization (ESI) is the method of choice.

Optimal Ionization Mode: Negative vs. Positive

While the molecule can be analyzed in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes, negative ion mode is strongly recommended for primary analysis .

-

Expertise & Causality: Carboxylic acids have a low pKa and readily lose a proton in solution to form a stable carboxylate anion. This deprotonation process is highly efficient in the ESI source, leading to a strong and easily interpretable signal for the [M-H]⁻ ion at m/z 199.04.[2][3][4] In contrast, protonation in positive mode ([M+H]⁺ at m/z 201.06) can be less efficient and may lead to more complex in-source fragmentation or adduct formation (e.g., [M+Na]⁺).[2]

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Confirmation

To ensure Trustworthiness in compound identification, High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, is essential. HRMS provides a highly accurate mass measurement, allowing for the confirmation of the elemental composition.

-

Self-Validating System: The experimentally measured mass of the [M-H]⁻ ion should be within a narrow tolerance (typically < 5 ppm) of the calculated exact mass.

-

Calculated Exact Mass of [C₉H₈FO₄]⁻: 199.0412 Da

-

Verification: Observing a high-intensity ion at m/z 199.0412 (± 5 ppm) provides definitive evidence for the elemental formula C₉H₉FO₄, ruling out other isobaric (same nominal mass) compounds.

-

Tandem Mass Spectrometry (MS/MS): Elucidating the Molecular Structure

Tandem mass spectrometry (MS/MS) provides structural confirmation by inducing fragmentation of the isolated precursor ion ([M-H]⁻) and analyzing the resulting product ions. The fragmentation pattern is a unique fingerprint of the molecule's structure.

The primary fragmentation pathway for deprotonated benzoic acids is decarboxylation—the neutral loss of CO₂ (44.00 Da).[3][5] This is a highly characteristic and diagnostic fragmentation.

Predicted Fragmentation Pathway of [M-H]⁻ Ion

The fragmentation of the 4-Fluoro-3,5-dimethoxybenzoate anion (m/z 199.04) is predicted to proceed through sequential losses of carbon dioxide and methyl radicals.

-

Initial Decarboxylation: The most favorable fragmentation is the loss of CO₂ from the carboxylate anion. This is a hallmark of carboxylic acids in negative mode MS/MS.[3][5]

-

[M-H]⁻ → [M-H-CO₂]⁻ + CO₂

-

m/z 199.04 → m/z 155.05

-

-

Sequential Loss of Methyl Radical: Following decarboxylation, the resulting anion (m/z 155.05) can undergo further fragmentation by losing a methyl radical (•CH₃, 15.02 Da) from one of the methoxy groups.

-

[M-H-CO₂]⁻ → [M-H-CO₂-CH₃]⁻ + •CH₃

-

m/z 155.05 → m/z 140.03

-

The following diagram visualizes this primary fragmentation cascade.

Sources

- 1. 1785030-01-4|this compound|BLD Pharm [bldpharm.com]

- 2. Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: A Framework for Determining the Solubility of 4-Fluoro-3,5-dimethoxybenzoic Acid in Organic Solvents

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand and experimentally determine the solubility of 4-Fluoro-3,5-dimethoxybenzoic Acid. We move beyond a simple listing of data to explain the foundational principles governing its solubility, provide a detailed, self-validating experimental protocol for generating reliable data, and discuss the interpretation of these results. This document is designed to serve as a practical and authoritative resource for pre-formulation and process development studies.

Introduction: The Critical Role of Solubility in Drug Development

In the journey from discovery to market, a drug candidate must overcome numerous hurdles, with poor aqueous and organic solvent solubility being a primary cause of failure.[1] Understanding the solubility profile of a molecule like this compound is not merely an academic exercise; it is fundamental to:

-

Pre-formulation Studies: Selecting appropriate solvent systems for initial toxicity and efficacy screening.[2]

-

Process Chemistry: Developing robust crystallization and purification strategies.

-

Formulation Development: Designing a dosage form (e.g., tablets, injectables) that ensures adequate drug dissolution and absorption.[3]

This compound (MW: 200.16 g/mol , Formula: C₉H₉FO₄) is a substituted benzoic acid derivative.[4] Its structure, featuring a carboxylic acid group, two methoxy groups, and a fluorine atom, dictates a complex interplay of intermolecular forces that govern its solubility. The carboxylic acid moiety provides a site for strong hydrogen bonding and acidic dissociation, while the methoxy and fluoro groups introduce polarity and modify the electronic properties of the aromatic ring. This guide provides the theoretical basis and practical methodology to precisely characterize its solubility.

Theoretical Framework: Predicting and Understanding Solubility

The principle of "like dissolves like" provides a foundational, albeit simplified, rule for predicting solubility.[5] A more nuanced understanding requires considering the specific intermolecular interactions between this compound (the solute) and the prospective solvent.

Key Molecular Interactions:

-

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). Solvents that can participate in hydrogen bonding (e.g., alcohols like methanol, ethanol) are expected to be effective.

-

Dipole-Dipole Interactions: The polar C-F, C=O, and C-O bonds create a significant molecular dipole, favoring interactions with polar solvents (e.g., acetone, ethyl acetate).

-

Van der Waals Forces: The non-polar benzene ring will interact favorably with the non-polar regions of organic solvents via these weaker forces.

-

Acid-Base Chemistry: As a carboxylic acid, the compound's solubility in protic or basic solvents can be dramatically enhanced through deprotonation to form a highly polar carboxylate salt. This is particularly relevant for understanding pH-dependent aqueous solubility but also influences interactions with basic organic solvents.

The overall solubility in a given solvent is the net result of the energy required to break the solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.

Caption: Energy balance in the dissolution process.

Experimental Determination: The Equilibrium Shake-Flask Method

To obtain definitive, thermodynamically stable solubility data, the saturation shake-flask method is the universally recognized gold standard.[3][6] This method measures the equilibrium solubility, which is the concentration of a compound in a saturated solution in the presence of excess solid.[7] The following protocol is a self-validating system designed for accuracy and reproducibility.

Rationale for the Shake-Flask Method

This method is superior to kinetic or high-throughput screening methods for obtaining definitive data because it allows the system to reach true thermodynamic equilibrium.[2][8] By ensuring an excess of solid is present and allowing sufficient time for equilibration, the measurement reflects the maximum stable concentration of the solute in the solvent at a given temperature, avoiding misleading results from metastable supersaturated solutions.[6]

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25°C).

Materials:

-

This compound (crystalline solid, purity ≥ 98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or glass tubes with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrumentation (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. "Excess" is critical; a good starting point is 2-3 times the expected amount needed for saturation. This ensures that undissolved solid remains at equilibrium.[6]

-

Solvent Addition: Accurately add a known volume or mass of the chosen organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the samples for a predetermined period. A minimum of 24 hours is standard, but 48-72 hours may be necessary to ensure equilibrium is reached, especially for poorly soluble compounds.[2][9] It is advisable to test multiple time points (e.g., 24h, 48h) to confirm that the concentration has plateaued.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow undissolved solids to sediment.[7]

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove all particulate matter. Causality Note: The filter material should be chosen carefully to avoid adsorption of the analyte or leaching of contaminants. PTFE is generally a good choice for a wide range of organic solvents.

-

Dilution: Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration. A calibration curve prepared with known standards of this compound in the same solvent is required for accurate quantification.[1]

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear, tabular format, allowing for easy comparison across different solvents. The solvent's properties should also be included to aid interpretation.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Solvent Class | Polarity Index | H-Bonding | Solubility (mg/mL) |

| Hexane | Non-polar Aliphatic | 0.1 | None | To be determined |

| Toluene | Non-polar Aromatic | 2.4 | None | To be determined |

| Diethyl Ether | Polar Aprotic | 2.8 | Acceptor | To be determined |

| Ethyl Acetate | Polar Aprotic | 4.4 | Acceptor | To be determined |

| Acetone | Polar Aprotic | 5.1 | Acceptor | To be determined |

| Ethanol | Polar Protic | 4.3 | Donor/Acceptor | To be determined |

| Methanol | Polar Protic | 5.1 | Donor/Acceptor | To be determined |

| Water (pH 7.0) | Polar Protic | 10.2 | Donor/Acceptor | To be determined |

| 0.1 M NaOH (aq) | Aqueous Base | N/A | Donor/Acceptor | To be determined |

Interpretation: By correlating the experimental solubility values with solvent properties, a clear picture emerges. For instance, significantly higher solubility in ethanol and methanol compared to toluene would confirm the dominant role of hydrogen bonding. High solubility in aqueous NaOH would demonstrate the acidic nature of the compound and its conversion to a soluble salt.

Conclusion

This guide provides a robust, scientifically-grounded framework for determining the solubility of this compound. By combining a sound theoretical understanding with a meticulous experimental protocol like the shake-flask method, researchers can generate the reliable, high-quality data essential for making informed decisions in the drug development pipeline. The provided methodology is designed to be self-validating, ensuring that the generated data accurately reflects the true thermodynamic equilibrium solubility, a cornerstone parameter for successful formulation and process development.

References

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. Available at: [Link]

-

Avdeef, A. (2007). Chasing Equilibrium: Measuring the Intrinsic Solubility of Weak Acids and Bases. ACS Publications. Available at: [Link]

-

LibreTexts Chemistry. (2023). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

Wen, H., & Morris, K. (2014). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 15(1), 244–247. Available at: [Link]

-

BioAssay Systems. Shake Flask Solubility Services. Available at: [Link]

-

University of Toronto. (2019). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Scribd. Experiment 1. Solubility of Organic Compounds. Available at: [Link]

-

Northern Kentucky University. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

University of British Columbia. (2023). Solubility of Organic Compounds. Available at: [Link]

-

Chem-Impex. 4-Fluoro-3-methoxybenzoic acid. Available at: [Link]

-

PubChem. 4-Fluoro-3-methoxybenzoic acid. Available at: [Link]

-

Choi, H. G., & Lee, B. J. (2016). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. Journal of Analytical & Bioanalytical Techniques, 7(6). Available at: [Link]

-

Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. ResearchGate. Available at: [Link]

-

Ottosson, N., et al. (2012). Shifted equilibria of organic acids and bases in the aqueous surface region. Physical Chemistry Chemical Physics, 14(44), 15265–15272. Available at: [Link]

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. enamine.net [enamine.net]

- 3. scitechnol.com [scitechnol.com]

- 4. 1785030-01-4|this compound|BLD Pharm [bldpharm.com]

- 5. chem.ws [chem.ws]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. bioassaysys.com [bioassaysys.com]

Technical Guide to the Physicochemical Characterization of 4-Fluoro-3,5-dimethoxybenzoic Acid: A Focus on Melting Point Determination

Abstract

4-Fluoro-3,5-dimethoxybenzoic acid is a substituted aromatic carboxylic acid with potential applications in pharmaceutical and materials science research. A critical step in the characterization of any novel or sparsely documented compound is the determination of its fundamental physicochemical properties, such as the melting point. This property serves as a primary indicator of purity and is essential for identity confirmation. As of the latest literature review, a definitive, experimentally verified melting point for this compound has not been widely reported. This guide provides a comprehensive framework for researchers and drug development professionals to address this data gap. It outlines the theoretical considerations that influence the melting point of substituted benzoic acids, presents detailed, field-proven protocols for its experimental determination using both classical and modern techniques, and details the necessary spectroscopic methods for ensuring sample identity and purity—a prerequisite for any valid physical measurement.

Introduction: The Characterization Imperative

The precise substitution pattern of this compound—featuring an electron-withdrawing fluorine atom and two electron-donating methoxy groups on a benzoic acid scaffold—suggests unique electronic and steric properties that could be valuable in the design of new molecular entities. However, without foundational data, its utility remains speculative. The melting point is more than a simple physical constant; it is a thermodynamic landmark indicating the temperature at which a substance transitions from a highly ordered crystalline lattice to a disordered liquid state. A sharp melting range is a hallmark of a pure compound, while a depressed and broad melting range typically signifies the presence of impurities.[1] Therefore, the accurate determination of this value is a non-negotiable step in the synthesis and characterization workflow.

This document serves as a technical whitepaper, providing not just a target value, but a complete methodological approach for its determination and validation.

Theoretical Framework: Predicting and Understanding Melting Points

The melting point of a crystalline solid is dictated by the strength of the intermolecular forces holding the molecules together in a crystal lattice. For substituted benzoic acids, these forces are primarily:

-

Hydrogen Bonding: The carboxylic acid moiety is a potent hydrogen bond donor and acceptor, leading to the formation of stable, hydrogen-bonded dimers. This is a primary reason for the relatively high melting points of benzoic acids compared to non-hydrogen-bonded analogues.[2][3]

-

Van der Waals Forces: These include dipole-dipole interactions and London dispersion forces, which are influenced by the molecule's overall size, shape, and polarity.

-

Crystal Packing Efficiency: The ability of molecules to pack tightly and symmetrically in a crystal lattice significantly affects lattice energy. Symmetrical molecules often have higher melting points than asymmetrical ones.[4]

The substituents on the benzene ring modulate these forces. To form a hypothesis for the melting point of this compound, we can analyze trends from structurally similar compounds.

Table 1: Experimentally Determined Melting Points of Analogous Benzoic Acid Derivatives

| Compound Name | Molecular Structure | Melting Point (°C) | Key Structural Differences |

| Benzoic Acid | C₇H₆O₂ | 121.5 - 123.5 | Unsubstituted parent compound. |

| 4-Fluorobenzoic Acid | C₇H₅FO₂ | 182 - 185 | Addition of a para-fluoro group. |

| 3,5-Dimethoxybenzoic Acid | C₉H₁₀O₄ | 185 - 187 | Addition of two meta-methoxy groups. |

| 4-Fluoro-3-methoxybenzoic acid | C₈H₇FO₃ | 205 - 209[5] | Asymmetric substitution pattern. |

| 4-Hydroxy-3,5-dimethoxybenzoic acid | C₉H₁₀O₅ | 206 - 209[6] | Hydroxyl group instead of fluoro. |

| 4-Fluoro-3,5-dimethylbenzoic acid | C₉H₉FO₂ | 170 - 173[7] | Methyl groups instead of methoxy. |

From this data, we can infer that the addition of polar groups like fluoro and methoxy generally increases the melting point relative to benzoic acid, likely due to enhanced dipole-dipole interactions and potentially more efficient crystal packing. The combination of fluorine and two methoxy groups in the target compound suggests its melting point will likely be significantly higher than that of benzoic acid, probably falling in the 180-220 °C range.

Experimental Determination of Melting Point

The validity of any melting point determination hinges on the purity of the sample. It is imperative that the this compound sample be purified (e.g., by recrystallization) and thoroughly dried before analysis.[8]

Method 1: Capillary Melting Point Determination (Classical Approach)

This technique relies on visually observing the melting process of a small sample packed into a capillary tube while it is heated in a controlled manner.

Experimental Protocol:

-

Sample Preparation: Place a small amount of the dry, purified this compound onto a clean, dry surface. Grind the crystals into a fine powder.[9]

-

Capillary Loading: Press the open end of a capillary tube into the powder until a 2-3 mm column of sample is collected in the tube.[10][11]

-

Sample Packing: Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end.[11]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).[9]

-

Rapid Preliminary Measurement: Heat the block rapidly (e.g., 10-15 °C per minute) to get an approximate melting range. This saves time and identifies the temperature region of interest.[6]

-

Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new capillary with a fresh sample.

-

Controlled Heating: Heat the block again, but once the temperature is within 15-20 °C of the approximate melting point, reduce the heating rate to 1-2 °C per minute.[6][10] This slow rate ensures thermal equilibrium between the sample, thermometer, and heating block.[10]

-

Observation and Recording: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the last solid crystal melts completely.

-

-

Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (≤ 2 °C). The procedure should be repeated at least twice to ensure reproducibility.[6]

Diagram 1: Workflow for Capillary Melting Point Determination

Caption: Workflow for determining melting point via the capillary method.

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It provides a more objective and precise determination of the melting point.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the purified, dry this compound into a DSC pan (typically aluminum).

-

Encapsulation: Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty, crimped pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Program the instrument to heat the sample at a constant rate (e.g., 5-10 °C/min) under an inert nitrogen atmosphere. The temperature range should bracket the expected melting point determined from the capillary method.[13]

-

Data Acquisition: The instrument records the differential heat flow as a function of temperature.

-

Data Analysis: The melting event appears as an endothermic peak on the resulting thermogram.[14] The melting point (Tₘ) is typically reported as the onset temperature (the extrapolated start of the melting peak) or the peak temperature of the endotherm. The onset temperature is often closer to the true thermodynamic melting point.[15] The area under the peak corresponds to the enthalpy of fusion (ΔHfus).

Diagram 2: Workflow for DSC Analysis

Caption: General workflow for melting point determination using DSC.

Identity and Purity Confirmation

An experimentally determined melting point is only meaningful if the identity and purity of the compound are unequivocally confirmed. Standard spectroscopic methods must be employed.[16]

-

¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure. For this compound, one would expect specific chemical shifts and coupling patterns for the aromatic proton, the two equivalent methoxy groups, and the carboxylic acid proton in ¹H NMR. The ¹³C NMR spectrum should show the correct number of distinct carbon environments.[17][18]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups. The spectrum should exhibit a broad O-H stretch characteristic of a carboxylic acid dimer (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C-O stretches for the methoxy and acid groups, and peaks corresponding to the substituted aromatic ring.[19][20]

-

Mass Spectrometry (MS): Confirms the molecular weight. High-resolution mass spectrometry (HRMS) can be used to verify the elemental formula. The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated mass of C₉H₉FO₄ (200.0481 g/mol ).[21][22]

Diagram 3: Spectroscopic Validation Workflow

Caption: Integrated workflow for confirming the identity and purity of the sample.

Conclusion

While the melting point of this compound is not yet established in readily accessible literature, this guide provides the comprehensive scientific framework required for its unambiguous determination. By combining careful sample preparation, precise measurement using both capillary and DSC methods, and rigorous spectroscopic confirmation of structure and purity, researchers can confidently establish this critical physicochemical parameter. This foundational work is essential for enabling the future use of this compound in drug discovery and materials science, ensuring data integrity and reproducibility.

References

-

University of Calgary. (n.d.). Melting Point. Department of Chemistry. Available at: [Link]

-

Chem-Impex. (n.d.). 4-Fluoro-3-methoxybenzoic acid. Available at: [Link]

-

University of Houston. (2010, May 3). Melting Point Apparatus Guidelines. Available at: [Link]